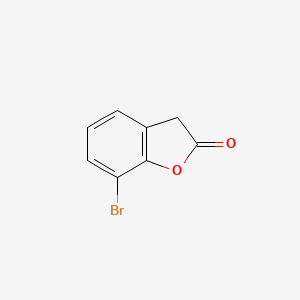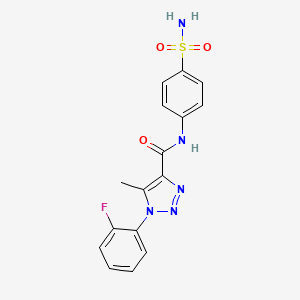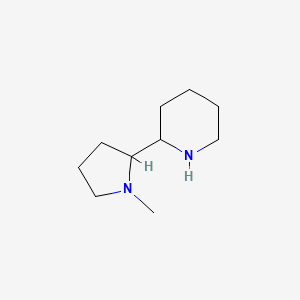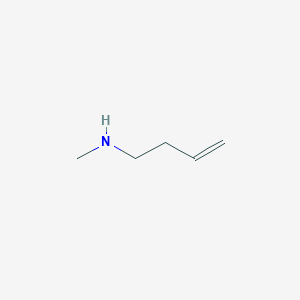
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C18H15N3S and its molecular weight is 305.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles
- Rahmati et al. (2013) developed an efficient approach for synthesizing a series of compounds related to 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile through a one-pot, four-component condensation reaction. This method is useful for producing moderate to high yields of these compounds, indicating its potential for large-scale synthesis in scientific research (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
Electrochemical Studies
- Soylemez et al. (2015) studied a novel monomer similar to this compound for electrochemical copolymerization, revealing its potential for developing materials with lower oxidation potential and higher optical contrast. This has implications for the creation of new materials with specialized electrochemical properties (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).
Antioxidant Activity
- El-Mekabaty (2015) reported the synthesis of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, using a key intermediate related to this compound. Some of these compounds showed antioxidant activity comparable to ascorbic acid, suggesting their potential in research focused on oxidative stress and related diseases (El‐Mekabaty, 2015).
Antibacterial Agents
- Ramalingam et al. (2019) synthesized derivatives of this compound and found significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Glycosidase Inhibitory Activity
- Patil et al. (2012) conducted a study on derivatives of acetonitrile, similar to this compound, demonstrating significant glycosidase inhibitory activity. This suggests a potential application in the treatment of hyperglycemia in type II diabetes (Patil, Nandre, Ghosh, Rao, Chopade, Bhosale, & Bhosale, 2012).
Future Directions
The future directions for research on “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic protodeboronation of pinacol boronic esters is a valuable but underdeveloped transformation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to have diverse biological activities . They have been used as potential pharmaceutical agents, enzyme inhibitors, and in controlled drug delivery polymers .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through a radical approach .
Biochemical Pathways
For instance, they have been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Pharmacokinetics
It’s worth noting that the stability of similar compounds, such as phenylboronic pinacol esters, in water and in 50 mm sodium phosphate ph 74 buffer has been studied . The kinetics of hydrolysis is strongly dependent both on the substituents of boron and on the type of diol .
Result of Action
Similar compounds have been reported to exert localized cytotoxicity for the tumor cell .
Action Environment
It’s worth noting that the stability of similar compounds, such as phenylboronic pinacol esters, can be influenced by the environment . For instance, they may be subject to transesterification with other diols, with the possible binding to carbohydrates, and to hydrolysis .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-14-7-9-16(10-8-14)21-17(15-5-3-2-4-6-15)13-20-18(21)22-12-11-19/h2-10,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTODSQZWOCTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)



![1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2493242.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)


![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)

